1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-
Overview
Description
1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- is a useful research compound. Its molecular formula is C20H30N2O4 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by binding to them, which allows it to act as a bridge between the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its role in protacs, it can be inferred that it plays a part in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein.
Properties
IUPAC Name |
tert-butyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-15-13-21(10-11-22(15)19(24)26-20(2,3)4)14-17-8-6-16(7-9-17)12-18(23)25-5/h6-9,15H,10-14H2,1-5H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHTWEIGXOXAAM-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115206 | |
Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-72-4 | |
Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923565-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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